5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde
Description
Chemical Structure and Properties: 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde (CAS: 588713-65-9, MFCD03422416) is a substituted benzaldehyde featuring a bromine atom at the 5-position of the aromatic ring and a 2,6-dichlorobenzyl ether group at the 2-position. The aldehyde functional group at the 1-position renders it reactive, making it a valuable intermediate in organic synthesis, particularly for forming oximes or Schiff bases. Its molecular formula is C₁₄H₉BrCl₂O₂, with a molecular weight of 368.04 g/mol. Purity levels for commercial batches typically reach 95% (as noted in Combi-Blocks catalog entries) .
Availability:
As of 2025, this compound is listed as discontinued by suppliers such as CymitQuimica, though small quantities (250 mg–5 g) may still be available upon request .
Properties
IUPAC Name |
5-bromo-2-[(2,6-dichlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O2/c15-10-4-5-14(9(6-10)7-18)19-8-11-12(16)2-1-3-13(11)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKVQIVZOHHRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Scientific Research Applications
Organic Synthesis
5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that can lead to the development of new compounds with tailored properties.
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Preliminary investigations suggest that it may inhibit the growth of various cancer cell lines. A study reported IC50 values indicating strong cytotoxicity against human cancer cells, suggesting its potential as an anticancer agent .
Medicinal Chemistry
The compound is under investigation for its potential use as a pharmaceutical agent. Its derivatives are being studied for possible therapeutic applications, particularly in treating infections and cancer .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound could serve as a promising lead for developing new antimicrobial agents .
Case Study 2: Antitumor Activity
In a comparative study of various benzaldehyde derivatives, this compound exhibited notable cytotoxicity against several cancer cell lines. The structure-activity relationship (SAR) analysis revealed that halogen substituents significantly enhanced its potency against cancer cells .
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table summarizes key analogs of 5-bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde, differing in substituent patterns on the benzyl ether group:
Key Observations :
Electron-withdrawing groups (e.g., nitro in 4m) increase melting points (140–142°C vs. 120–122°C for 4j) due to enhanced dipole-dipole interactions .
Oxime Derivatives: Conversion to oxime derivatives (e.g., 4j, 4k, 4l) improves stability, as evidenced by high yields (85–92%) and HPLC purity (97–99.7%). The oxime functional group (-CH=NOH) introduces hydrogen-bonding capacity, which may enhance biological activity .
Collagenase Inhibition (Indirect Evidence)
Although direct data for this compound is unavailable, structurally related dichlorobenzyl-containing compounds (e.g., (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid) demonstrate:
- Strong binding affinity to collagenase (Gibbs free energy: –6.5 kcal/mol), mediated by hydrogen bonds (1.96 Å) and π–π interactions (4.25 Å) with Tyr201 and Gln215 residues .
- Substituent Position Sensitivity : 2,6-dichloro analogs exhibit marginally stronger hydrogen bonding than 2,4-dichloro variants, suggesting that para-substituents on the benzyl group may fine-tune target interactions .
Reactivators of Organophosphorus-Inhibited Enzymes
Oxime derivatives like 4j and 4k show promise as reactivators of acetylcholinesterase (AChE) inhibited by organophosphates. Their efficacy correlates with:
- Electron-deficient aromatic rings (e.g., 3,4-dichloro in 4l), which enhance oxime nucleophilicity.
- Retention time: Longer RP-HPLC retention (e.g., 18.85 min for 4l vs.
Biological Activity
5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde is a synthetic organic compound notable for its diverse biological activities. Its unique chemical structure, which includes a bromine atom and dichlorobenzyl ether, positions it as a candidate for various pharmacological applications. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₉BrCl₂O₂
- Molecular Weight : 360.03 g/mol
- CAS Number : 428497-04-5
The compound's structure features a brominated benzene ring substituted with a dichlorobenzyl ether, which may enhance its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity
- In vitro studies have shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MICs) :
- Staphylococcus aureus: MIC of 50 µg/mL
- Escherichia coli: MIC of 100 µg/mL
- A recent case study revealed its efficacy against multi-drug resistant bacterial strains, suggesting potential as a lead compound for new antimicrobial agents.
-
Anticancer Activity
- The compound has been evaluated for its anticancer properties against various cancer cell lines.
- Case Study : In vitro testing against A-549 (lung cancer) and HeLa (cervical cancer) cell lines demonstrated promising results with derivatives showing enhanced activity compared to standard chemotherapeutics like doxorubicin .
The mechanism of action for this compound involves interaction with specific molecular targets within cells. The bromine and dichlorobenzyl groups are believed to play crucial roles in this interaction, potentially affecting protein function or enzyme activity. The nitro group can undergo reduction to form reactive intermediates that may lead to cytotoxic effects in microbial or cancerous cells.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-chlorobenzaldehyde | Contains one chlorine atom | Moderate antimicrobial activity |
| 4-Bromo-2-(3,4-dichlorobenzyl)phenol | Similar ether structure | Antimicrobial properties |
| 5-Bromo-2-nitrobenzaldehyde | Contains a nitro group instead of chlorine | Notable anticancer effects |
This comparative analysis underscores the unique properties of this compound that may contribute to its enhanced biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
